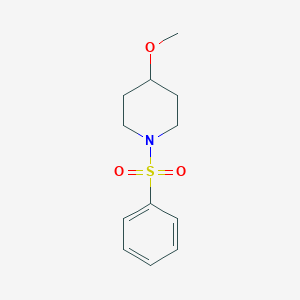

1-(benzenesulfonyl)-4-methoxypiperidine

Description

Contextual Significance of Substituted Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in the design and synthesis of organic molecules, particularly in the pharmaceutical industry. core.ac.uk Its prevalence is underscored by its presence in a vast number of natural products, known as alkaloids, and in a wide array of synthetic drugs spanning numerous therapeutic classes. core.ac.uk The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise three-dimensional arrangements of substituents, which is critical for molecular recognition and biological activity.

Substituted piperidines are central to the development of novel therapeutics, with research demonstrating their utility in creating compounds with antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. nih.gov The ability to modify the piperidine core at various positions enables chemists to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates. dtic.mil Consequently, the development of efficient and versatile synthetic routes to access functionally diverse piperidine derivatives remains an area of intense research in advanced organic synthesis. core.ac.uk

The Role of Sulfonamide Moieties in Modern Chemical Architectures

The sulfonamide functional group (-SO₂NH-) is another cornerstone of modern medicinal chemistry. Historically recognized for its role in the development of sulfa drugs, the first class of synthetic antibacterial agents, the sulfonamide moiety has since been incorporated into a broad spectrum of pharmacologically active compounds. fishersci.com These include diuretics, hypoglycemic agents, and anti-inflammatory drugs. fishersci.com

One of the key features of the sulfonamide group is its ability to act as a bioisostere of the carboxylic acid group, meaning it can mimic the spatial and electronic properties of a carboxylic acid while offering distinct chemical characteristics. researchgate.net Sulfonamides are generally more metabolically robust and less acidic than carboxylic acids, which can be advantageous in drug design. chemimpex.com The directional hydrogen bonding capabilities of the sulfonamide N-H and oxygen atoms allow for strong and specific interactions with biological targets, making it a valuable functional group for creating potent and selective inhibitors of enzymes. researchgate.net

Rationale for Academic Investigation into the Synthetic Pathways and Intrinsic Properties of 1-(Benzenesulfonyl)-4-methoxypiperidine

The academic interest in this compound stems from the strategic combination of the privileged piperidine scaffold with the versatile sulfonamide moiety. This molecular architecture presents a valuable building block for further chemical elaboration. The benzenesulfonyl group acts as a stable and electron-withdrawing protecting group for the piperidine nitrogen, influencing the reactivity of the heterocyclic ring. The 4-methoxy substitution provides an additional functional handle and stereochemical element.

A common and straightforward method for the synthesis of N-sulfonylated piperidines involves the reaction of the parent piperidine with a sulfonyl chloride in the presence of a base. For this compound, this is typically achieved by reacting 4-methoxypiperidine (B1585072) with benzenesulfonyl chloride. A base, such as triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

Investigating the intrinsic properties of this compound, such as its reactivity, conformational preferences, and spectroscopic signatures, provides fundamental data that is crucial for its potential application in more complex synthetic endeavors. Understanding these characteristics allows chemists to predict its behavior in subsequent reactions and to design rational synthetic strategies for the creation of novel and potentially bioactive molecules.

Overview of Key Methodologies Employed in the Characterization and Theoretical Analysis of Complex Organic Compounds

The elucidation of the structure and purity of a synthesized organic compound like this compound is a critical step that relies on a suite of powerful analytical techniques. These methods provide detailed information about the molecule's connectivity, elemental composition, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structure determination in organic chemistry. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high precision.

Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate components of a mixture and to assess the purity of a compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic peaks for the sulfonamide group (S=O stretching) would be expected.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound, which can be used to confirm the empirical formula.

Theoretical analysis, often employing computational methods like Density Functional Theory (DFT), complements these experimental techniques by providing insights into the electronic structure, conformational energies, and vibrational frequencies of the molecule.

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of the title compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₃S |

| Molecular Weight | 255.33 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-16-11-7-9-13(10-8-11)17(14,15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEIVWKFSFELNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzenesulfonyl 4 Methoxypiperidine and Its Precursors

Strategies for the Synthesis of the 4-Methoxypiperidine (B1585072) Scaffold

The formation of the 4-methoxypiperidine core is a critical step that can be achieved through several synthetic pathways. These methods often begin with readily available starting materials and employ a range of chemical reactions to construct the piperidine (B6355638) ring with the desired methoxy substituent at the C4 position.

Preparation of 4-Methoxypiperidine and its Intermediates

The synthesis of 4-methoxypiperidine often starts from 4-hydroxypiperidine. A common method involves the Williamson ether synthesis, where the hydroxyl group of 4-hydroxypiperidine is deprotonated with a strong base to form an alkoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate.

Another key intermediate is N-Boc-4-hydroxypiperidine, which can be deprotected using a saturated solution of hydrogen chloride in 1,4-dioxane to yield 4-hydroxypiperidine hydrochloride in high yield. chemicalbook.com This intermediate can then be methylated. 4-Methoxypiperidine hydrochloride is a versatile building block in the synthesis of various bioactive molecules due to its enhanced solubility and bioavailability. chemimpex.com

Furthermore, 4-(dimethoxymethyl)-pyridine can be synthesized from 4-pyridine formaldehyde and a methylating agent. google.com Subsequent reduction of the pyridine ring, for instance, through catalytic hydrogenation, yields the corresponding piperidine derivative, which can then be converted to 4-methoxypiperidine. google.com

| Starting Material | Reagents | Product | Yield |

| N-Boc-4-hydroxypiperidine | Saturated HCl in 1,4-dioxane | 4-Hydroxypiperidine hydrochloride | 99% chemicalbook.com |

| 4-Pyridine formaldehyde | Methylating agent, Catalyst | 4-(Dimethoxymethyl)-pyridine | - |

| 4-(Dimethoxymethyl)-pyridine | H₂, Noble metal catalyst | 4-(Dimethoxymethyl)-piperidine | ≥96% google.com |

Reductive Amination Approaches to Piperidine Ring Formation

Reductive amination is a powerful and widely used method for the synthesis of amines, including the piperidine ring system. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the condensation of a dicarbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

The double reductive amination (DRA) of dicarbonyl compounds is a particularly direct route to the piperidine skeleton. chim.it Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing imines in the presence of carbonyl groups. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com Lewis acids such as Ti(iPrO)₄ or ZnCl₂ are sometimes added to enhance the reaction rate for less reactive substrates. commonorganicchemistry.com

For instance, the reaction of a 1,5-dicarbonyl compound with a primary amine in the presence of a suitable reducing agent can directly yield a piperidine derivative. The choice of starting materials and reaction conditions can influence the stereochemical outcome of the reaction.

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF, dioxane | Sensitive to water; not compatible with methanol. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Not sensitive to water. commonorganicchemistry.com |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Can also reduce aldehydes and ketones; typically added after imine formation. commonorganicchemistry.com |

Diastereoselective Nucleophilic Substitution Reactions in Methoxy-Substituted Piperidine Synthesis

The stereoselective synthesis of substituted piperidines is of great importance in medicinal chemistry. Diastereoselective nucleophilic substitution reactions on a pre-existing piperidine ring can be employed to introduce the methoxy group at the C4 position with a high degree of stereocontrol.

One approach involves the use of a chiral auxiliary to direct the incoming nucleophile to a specific face of the molecule. Alternatively, the inherent stereochemistry of a cyclic precursor can be used to control the stereochemical outcome of the substitution reaction. For example, a recent study demonstrated the diastereoselective α-(hetero)arylation of 4-silyloxy piperidines via a one-pot Negishi cross-coupling approach, achieving high levels of cis-diastereoselectivity. thieme-connect.de This high selectivity is attributed to the equatorial lithiation of the conformer where the bulky silyloxy group occupies an equatorial position. thieme-connect.de

Cyclization Reactions for Piperidine Ring Construction

A variety of cyclization reactions can be utilized to construct the piperidine ring. nih.govnih.govbeilstein-journals.org These methods often involve the intramolecular reaction of a linear precursor containing both the nitrogen atom and the requisite carbon chain.

Common strategies include:

Intramolecular nucleophilic substitution: A primary amine can displace a leaving group at the end of a five-carbon chain to form the piperidine ring.

Metal-catalyzed cyclization: Transition metals can catalyze the intramolecular cyclization of aminoalkenes or aminoalkynes. nih.gov

Radical cyclization: Radical-mediated reactions can also be employed to form the piperidine ring from suitable precursors. nih.govnih.govbeilstein-journals.org

Dieckmann condensation: The intramolecular condensation of a diester can be used to form a β-keto ester, which can then be converted to a 4-piperidone, a versatile intermediate for 4-substituted piperidines. dtic.mil

Aza-Diels-Alder reaction: The [4+2] cycloaddition of an aza-diene with a dienophile provides a direct route to tetrahydropyridine derivatives, which can be subsequently reduced to piperidines.

Benzenesulfonylation Protocols for N-Functionalization of Piperidines

Once the 4-methoxypiperidine scaffold is in hand, the final step in the synthesis of 1-(benzenesulfonyl)-4-methoxypiperidine is the attachment of the benzenesulfonyl group to the piperidine nitrogen.

Direct Benzenesulfonylation of Piperidine Derivatives

The most common method for the N-functionalization of piperidines with a benzenesulfonyl group is the direct reaction of the piperidine with benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

Common bases used for this transformation include:

Triethylamine (B128534) (Et₃N)

Pyridine

Sodium hydroxide (NaOH)

Potassium carbonate (K₂CO₃)

The choice of solvent and reaction temperature can influence the reaction rate and yield. Dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (THF), and acetonitrile are frequently used solvents. The reaction of 4-amino-1-Boc-piperidine with benzenesulfonyl chloride under basic conditions, followed by Boc-deprotection, is a representative example of this type of transformation. nih.gov

Electrochemical Methods for N-Sulfonyl Piperidine Modification

Electrochemical synthesis offers a powerful and environmentally benign alternative to traditional chemical methods for the modification of N-sulfonyl piperidines and the formation of the sulfonamide bond itself. These methods are characterized by the use of electricity to drive chemical reactions, often avoiding the need for harsh reagents and catalysts. acs.org

Recent advancements have demonstrated the utility of flow electrochemistry in the modification of the piperidine ring. For instance, the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell can be achieved with high efficiency and scalability. nih.govnih.gov This process generates a methoxylated piperidine which serves as a precursor to an N-formyliminium ion. This reactive intermediate is susceptible to nucleophilic attack, allowing for the introduction of various carbon-based functional groups at the 2-position of the piperidine ring. nih.govnih.gov While this example uses an N-formyl group, the principle of electrochemical oxidation to generate a reactive iminium ion intermediate is applicable to N-sulfonyl piperidines, providing a pathway for their selective functionalization.

Furthermore, electrochemical methods have been developed for the direct oxidative coupling of thiols and amines to form the sulfonamide linkage. acs.org This transformation is driven entirely by electricity and does not require any sacrificial chemical oxidants or metal catalysts. Mechanistic studies suggest that the process involves the oxidation of the amine to a radical cation. acs.org This aminium radical intermediate is a key species that subsequently reacts with a disulfide (formed electrochemically from the thiol) to generate the sulfenamide, which then leads to the final sulfonamide product. acs.org This approach represents a direct and atom-economical route for the synthesis of N-sulfonyl piperidines from readily available piperidine and thiol precursors.

Table 1: Key Features of Electrochemical Methods

| Feature | Description | Reference |

|---|---|---|

| Method | Anodic Methoxylation in Flow Cell | nih.govnih.gov |

| Precursor | N-acylpiperidine | nih.govnih.gov |

| Intermediate | N-acyliminium ion | nih.govnih.gov |

| Application | C-2 functionalization of the piperidine ring | nih.govnih.gov |

| Method | Oxidative Coupling | acs.org |

| Precursors | Amine (e.g., piperidine) and Thiol | acs.org |

| Intermediate | Aminium radical cation | acs.org |

| Application | Direct formation of the N-sulfonyl bond | acs.org |

Synthesis via Sulfonyl Chloride Intermediates

The most conventional and widely employed method for the synthesis of sulfonamides, including this compound, involves the reaction of a sulfonyl chloride with a primary or secondary amine. orgsyn.org This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct. orgsyn.org

The synthesis of this compound is achieved by reacting 4-methoxypiperidine with benzenesulfonyl chloride. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond.

The requisite sulfonyl chloride intermediates can be prepared through various methods. A common laboratory-scale preparation involves the treatment of sulfonic acids with chlorinating agents. Alternatively, they can be synthesized by reacting the corresponding starting material with chlorosulfonic acid. rsc.org For instance, substituted benzenesulfonyl chlorides can be prepared from the corresponding substituted benzene by reaction with chlorosulfonic acid. The efficiency and regioselectivity of this sulfonation can be influenced by the nature of the substituents on the aromatic ring. patsnap.com In some cases, a two-step procedure involving a sulfonation followed by chlorination is employed. patsnap.com The stability of the sulfonyl chloride is a consideration, as some are sensitive to moisture and may be unstable to purification techniques like silica gel chromatography. orgsyn.orgchemicalbook.com

The reactivity of sulfonyl chlorides can be exploited for chemoselective syntheses. For molecules containing multiple reactive sites, such as an aroyl chloride and a sulfonyl chloride, the difference in reactivity can be used to achieve selective reactions. nih.gov Generally, the aroyl chloride is more reactive than the sulfonyl chloride, allowing for selective amidation at the carbonyl group while leaving the sulfonyl chloride intact for a subsequent reaction. nih.gov

Advanced Synthetic Routes to this compound Analogues

The development of analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. Advanced synthetic methodologies, particularly those involving transition metal catalysis and sophisticated derivatization strategies, are instrumental in creating diverse libraries of these compounds.

Transition Metal-Catalyzed Coupling Reactions in Scaffold Assembly

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the construction of the carbon-carbon and carbon-heteroatom bonds necessary for assembling complex molecular scaffolds. nih.govresearchgate.net Palladium-based catalysts are particularly prominent in this area, facilitating a wide range of transformations like Suzuki, Heck, and Sonogashira reactions. researchgate.net

These reactions can be applied to synthesize analogues of this compound by modifying either the benzene ring or the piperidine ring. For example, a bromo-substituted benzenesulfonyl chloride could be used as a precursor. After forming the sulfonamide with 4-methoxypiperidine, the bromine atom can serve as a handle for various palladium-catalyzed cross-coupling reactions to introduce diverse aryl, alkyl, or alkynyl groups.

Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. nih.gov Catalysts based on palladium, rhodium, iridium, and ruthenium can direct the functionalization of specific C-H bonds, often guided by a directing group within the molecule. nih.govrsc.org This allows for the late-stage modification of the core scaffold, providing efficient access to a wide range of analogues without the need for de novo synthesis. For instance, a suitably positioned group on the benzenesulfonyl moiety could direct the ortho-C-H activation and subsequent coupling with various partners.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Analogue Synthesis

| Reaction Type | Catalyst (Typical) | Application in Scaffold Assembly | Reference |

|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | C(sp²)-C(sp²) bond formation to modify the aryl ring | researchgate.net |

| Heck Coupling | Palladium (Pd) | Aryl-alkene bond formation | researchgate.net |

| Sonogashira Coupling | Palladium (Pd)/Copper (Cu) | Aryl-alkyne bond formation | researchgate.net |

| C-H Activation/Annulation | Rhodium (Rh), Ruthenium (Ru) | Construction of fused ring systems onto the aryl scaffold | nih.gov |

Incorporation of Diverse Functional Groups via Derivatization Strategies

Derivatization is a key strategy for introducing a wide array of functional groups into a molecule, thereby modulating its physicochemical and biological properties. These strategies often target reactive handles within the molecule, such as hydroxyl, carboxyl, or amine groups. researchgate.netnih.gov

To synthesize analogues of this compound, derivatization can be performed on precursors or on the final scaffold if it contains appropriate functional groups. For example, starting with 4-hydroxypiperidine instead of 4-methoxypiperidine would yield 1-(benzenesulfonyl)-4-hydroxypiperidine. The exposed hydroxyl group is a versatile point for derivatization. It can be converted into esters, ethers, or other functional groups using a variety of reagents.

Common derivatization reagents for hydroxyl and carboxyl groups include:

Acyl Chlorides (e.g., benzoyl chloride): React with hydroxyl groups to form esters. researchgate.net

Sulfonic Esters: Can be used to derivatize acids in an organic environment. nih.gov

Alkylating Reagents (e.g., benzyl bromide): React with nucleophiles like carboxylic acids or alcohols to form esters or ethers, respectively. nih.gov

Carbodiimide-mediated condensation: Used to couple carboxylic acids with amines, a method suitable for aqueous environments. nih.gov

These strategies allow for the systematic introduction of functionalities such as additional aromatic rings, alkyl chains with varying lengths and branching, and polar groups to fine-tune the properties of the final compound.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient transformations. The synthesis of this compound and its analogues involves key transformations of both the piperidine and sulfonamide components, each with distinct mechanistic pathways.

Elucidation of Reaction Mechanisms in Piperidine and Sulfonamide Derivatization

The derivatization of the piperidine ring often proceeds through ionic intermediates. As discussed in the context of electrochemical methods, the formation of an N-acyliminium ion is a key mechanistic step that enables nucleophilic addition at the C-2 position. nih.gov This type of intermediate is central to many piperidine functionalization reactions, providing a regioselective way to introduce substituents. The formation of the piperidine ring itself can be achieved through various cyclization strategies, such as intramolecular hydroamination/cyclization cascades, which proceed via iminium ion intermediates that are subsequently reduced. nih.gov

The formation of the sulfonamide bond from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution-type reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the N-S bond. The reaction is typically facilitated by a base, which deprotonates the amine nitrogen, increasing its nucleophilicity, and neutralizes the HCl generated during the reaction.

Mechanistic studies of more advanced methods, such as the electrochemical synthesis of sulfonamides, have identified radical pathways. The electrochemical oxidation of an amine to an aminium radical cation, which then reacts with a disulfide, represents a departure from the traditional two-electron pathways. acs.org The involvement of these radical intermediates opens up new possibilities for sulfonamide synthesis under mild conditions. acs.org Understanding these distinct ionic and radical mechanisms is crucial for controlling the outcome of derivatization reactions and for the rational design of novel synthetic routes.

Identification and Characterization of Reaction Intermediates

The synthesis of this compound and the transformation of its precursors involve transient species that are crucial to the reaction pathway. While detailed isolation and characterization of every intermediate for this specific compound are not extensively documented in publicly available literature, the identification of analogous intermediates in similar reactions allows for a well-grounded understanding. The characterization of these transient species typically relies on a combination of spectroscopic methods and an understanding of established reaction mechanisms.

A plausible and common synthetic route to this compound is the Williamson ether synthesis. This method involves the O-alkylation of the precursor 1-(benzenesulfonyl)-4-hydroxypiperidine. The key intermediate in this synthesis is the corresponding alkoxide.

Alkoxide Intermediate in Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgucalgary.ca In this reaction, the hydroxyl group of 1-(benzenesulfonyl)-4-hydroxypiperidine is deprotonated by a strong base, such as sodium hydride (NaH), to form a highly reactive alkoxide intermediate, sodium 1-(benzenesulfonyl)piperidin-4-olate. masterorganicchemistry.com This alkoxide then acts as a potent nucleophile, attacking an electrophilic methylating agent like methyl iodide or dimethyl sulfate to yield the final ether product. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism can be summarized as follows:

Formation of the Alkoxide: The alcohol precursor reacts with a strong base to form the sodium alkoxide intermediate.

Nucleophilic Attack: The negatively charged oxygen of the alkoxide intermediate attacks the methyl group of the alkylating agent, displacing the leaving group (e.g., iodide) in a concerted SN2 step. wikipedia.org

Due to their high reactivity, these alkoxide intermediates are typically generated and used in situ and are not isolated. wikipedia.org Their presence is inferred from the successful formation of the ether product and the well-established mechanism of the Williamson ether synthesis. wikipedia.orgucalgary.camasterorganicchemistry.combyjus.com

Characterization of such an intermediate, if it were to be stabilized and analyzed, would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons and carbons near the oxygen atom in the piperidine ring would be expected upon formation of the alkoxide.

Infrared (IR) Spectroscopy: Disappearance of the characteristic broad O-H stretching band of the starting alcohol would indicate the formation of the alkoxide.

Intermediates in Precursor Synthesis

The synthesis of the precursor, 1-(benzenesulfonyl)-4-hydroxypiperidine, involves the reaction of 4-hydroxypiperidine with benzenesulfonyl chloride. This reaction proceeds through a nucleophilic attack of the secondary amine of the piperidine on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable sulfonamide product.

The table below outlines the key compounds involved in the synthesis and their roles.

| Compound Name | Role in Synthesis |

| 4-Hydroxypiperidine | Precursor/Starting Material |

| Benzenesulfonyl chloride | Reagent |

| 1-(Benzenesulfonyl)-4-hydroxypiperidine | Precursor/Intermediate |

| Sodium 1-(benzenesulfonyl)piperidin-4-olate | Reaction Intermediate |

| Methyl iodide | Reagent |

| This compound | Final Product |

This table is interactive. Click on the headers to sort.

Detailed spectroscopic studies on closely related N-sulfonylpiperidine derivatives have been conducted, confirming their structural features through techniques like 1H NMR, 13C NMR, and mass spectrometry, which would be the methods of choice for characterizing any intermediates if they were stable enough for isolation. nih.gov

Computational Chemistry and Theoretical Studies of 1 Benzenesulfonyl 4 Methoxypiperidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations are a powerful tool for investigating the electronic structure and optimizing the geometry of molecules. This approach can provide valuable insights into the stability and reactivity of 1-(benzenesulfonyl)-4-methoxypiperidine.

Selection of Exchange-Correlation Functionals and Basis Sets for Accurate Prediction

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing sulfur and nitrogen, as in this compound, a careful selection is crucial.

Exchange-Correlation Functionals: A range of functionals would need to be tested to find the most suitable one. Common choices include hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other modern functionals, such as those from the M06 suite (e.g., M06-2X), are often employed for their improved performance with non-covalent interactions and main-group chemistry.

Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For a molecule of this size and composition, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used as a starting point. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially around the heteroatoms. For higher accuracy, correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, could be employed.

A systematic study comparing the results from different combinations of functionals and basis sets against experimental data, if available, would be necessary to determine the optimal level of theory for reliable predictions.

Computational Validation of Molecular Geometries and Conformational Stability

Once an appropriate level of theory is established, geometry optimization would be performed to find the lowest energy structure of this compound. The piperidine (B6355638) ring can exist in different conformations, such as chair, boat, and twist-boat. Computational methods can be used to determine the relative energies of these conformers and identify the most stable arrangement.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, could then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. Frequency calculations would also be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Frontier Molecular Orbital (FMO) Analysis

FMO theory is essential for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO would be calculated at the optimized geometry. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule that are most likely to be involved in chemical reactions.

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

No published data is available for the HOMO and LUMO energies of this compound.

Interpretation of HOMO-LUMO Gap in Relation to Chemical Stability and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, as less energy is needed for electronic transitions.

The magnitude of the calculated HOMO-LUMO gap for this compound would provide insights into its expected stability and its potential to participate in various chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The electronic characteristics and reactive behavior of a molecule can be effectively studied through computational methods that map its charge distribution.

A Molecular Electrostatic Potential (MEP) map illustrates the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. uni-muenchen.de The MEP map uses a color scale to denote different potential regions:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these sites are localized on the highly electronegative oxygen atoms of the sulfonyl and methoxy groups. researchgate.netnih.gov

Blue: Regions of positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the piperidine and benzene rings. nih.gov

Green: Regions of neutral or near-zero potential.

This map is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors.

Natural Bond Orbital (NBO) analysis provides a detailed description of intramolecular electron delocalization, revealing the stabilizing effects of charge transfer between orbitals. jcsp.org.pk This analysis quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions, which occur when electron density is transferred from a filled (donor) orbital to a vacant (acceptor) orbital.

Table 2: Plausible NBO Analysis Results Showing Key Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) on Sulfonyl | σ* (S-C) | High | Hyperconjugation stabilizing the sulfonyl group |

| LP (O) on Methoxy | σ* (C-C) in Piperidine | Moderate | Delocalization from methoxy group to the ring |

| LP (N) in Piperidine | σ* (C-C) in Piperidine | Moderate | Intramolecular charge transfer within the piperidine ring |

| LP (N) in Piperidine | σ* (S-N) | Moderate | Delocalization towards the sulfonyl group |

Note: LP denotes a lone pair orbital. E(2) values are representative and indicate the stabilization energy from the donor-acceptor interaction.

Computational calculations, typically performed using Density Functional Theory (DFT), can predict the magnitude and direction of this dipole moment. nih.gov A non-zero dipole moment confirms the polar nature of the molecule, which influences its physical properties such as solubility, boiling point, and its ability to engage in dipole-dipole intermolecular interactions.

Vibrational Spectroscopy Simulations for Spectral Assignment

Computational simulations of vibrational spectra, such as infrared (IR) and Raman, are powerful tools for the precise assignment of spectral bands observed in experimental measurements. Techniques like Density Functional Theory (DFT) are commonly used to calculate the harmonic vibrational frequencies of a molecule. These theoretical calculations provide a detailed understanding of the vibrational modes, which can be complex and difficult to interpret solely from experimental data.

The process typically involves optimizing the molecular geometry of the compound in the gas phase. Following this, vibrational frequency calculations are performed on the optimized structure. The resulting theoretical spectra are often scaled by an empirical factor to correct for systematic errors inherent in the computational methods and to improve agreement with experimental results. The Potential Energy Distribution (PED) is also frequently calculated to provide a quantitative measure of the contribution of individual internal coordinates to each normal mode of vibration. This detailed assignment allows for a deeper understanding of the molecule's structural and bonding characteristics.

While no specific data exists for this compound, a hypothetical comparison between experimental and scaled theoretical vibrational frequencies would be presented in a table similar to the one below.

Table 1: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| Data not available | Data not available | C-H stretching |

| Data not available | Data not available | CH₂ scissoring |

| Data not available | Data not available | S=O asymmetric stretching |

| Data not available | Data not available | S=O symmetric stretching |

| Data not available | Data not available | C-O-C stretching |

| Data not available | Data not available | Phenyl ring modes |

| Data not available | Data not available | Piperidine ring modes |

| Data not available | Data not available | C-S stretching |

| Data not available | Data not available | C-N stretching |

Note: This table is for illustrative purposes only. No experimental or computational data for this compound was found.

Reactivity Descriptors and Chemical Softness/Hardness

Conceptual DFT provides a framework for understanding and predicting the chemical reactivity of molecules through various descriptors. These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, indicating lower reactivity.

Chemical Softness (S): Calculated as 1 / (2η). Soft molecules have a small HOMO-LUMO gap, indicating higher reactivity.

Chemical Potential (μ): Calculated as -(I + A) / 2

Electrophilicity Index (ω): Calculated as μ² / (2η)

These descriptors provide valuable insights into the global reactivity of a molecule. For instance, a high chemical hardness suggests high stability and low reactivity, whereas a high electrophilicity index indicates a strong capacity to accept electrons.

Without specific computational studies on this compound, it is not possible to provide the actual values for these descriptors. A typical data table presenting such findings would be structured as follows.

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Ionization Potential (I) (eV) | Data not available |

| Electron Affinity (A) (eV) | Data not available |

| Electronegativity (χ) (eV) | Data not available |

| Chemical Hardness (η) (eV) | Data not available |

| Chemical Softness (S) (eV⁻¹) | Data not available |

| Chemical Potential (μ) (eV) | Data not available |

| Electrophilicity Index (ω) (eV) | Data not available |

Note: This table is for illustrative purposes only. No computational data for this compound was found.

Based on a comprehensive search of available literature, it is not possible to generate an article on "this compound" that strictly adheres to the detailed outline provided. The specific applications and research findings requested for each subsection—such as its role as an intermediate in the synthesis of specific alkaloids, its use as a scaffold in documented diversity-oriented synthesis campaigns, or its explicit integration with other pharmacophores—are not detailed in the accessible scientific literature for this particular compound.

General methodologies for piperidine synthesis, diversity-oriented synthesis of other heterocyclic systems, and the synthesis of alkaloids using different precursors are widely reported. However, direct evidence and detailed research findings concerning "this compound" in the precise contexts required by the outline could not be located. Therefore, to ensure scientific accuracy and strict adherence to the provided constraints, the article cannot be generated.

Q & A

Q. What are the limitations of current toxicity data, and how can they be addressed in preclinical studies?

- Methodological Answer :

- Gaps : Limited data on chronic toxicity and metabolite profiling .

- Solutions :

- Ames Test : Assess mutagenicity using Salmonella strains TA98 and TA100 .

- Metabolite ID : Use LC-HRMS to identify oxidative metabolites (e.g., sulfoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.